

3-Bromo-6-nitroquinoline CAS number and properties

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Compound of Interest

Compound Name: 3-Bromo-6-nitroquinoline

Cat. No.: B1315975

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Technical Guide: 3-Bromo-6-nitroquinoline

CAS Number: 7101-95-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-nitroquinoline is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of pharmacologically active compounds. The presence of a bromine atom at the 3-position and a nitro group at the 6-position makes this molecule a versatile building block for organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, while the electron-withdrawing nitro group can influence the molecule's reactivity and biological activity. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of **3-Bromo-6-nitroquinoline**.

Physicochemical Properties

The key physicochemical properties of **3-Bromo-6-nitroquinoline** are summarized in the table below. This data is crucial for its handling, storage, and use in chemical reactions.

Property	Value	Reference
CAS Number	7101-95-3	[1][2]
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	[1]
Molecular Weight	253.05 g/mol	[1]
Appearance	Yellow crystalline solid	[1]
Melting Point	170-171 °C	[1]
Boiling Point	369.7 ± 22.0 °C at 760 mmHg	[1]
Density	1.747 ± 0.06 g/cm ³	[1]
Flash Point	177.4 ± 22.3 °C	[1]
LogP	2.79	[1]
Refractive Index	1.707	[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of **3-Bromo-6-nitroquinoline** is not readily available in the cited literature. However, based on standard organic synthesis methodologies for related compounds, a plausible synthetic route would involve the bromination of 6-nitroquinoline. The presence of the deactivating nitro group would likely direct the electrophilic aromatic substitution to the 3-position.

Proposed Experimental Protocol: Electrophilic Bromination of 6-Nitroquinoline

This protocol is a generalized procedure and would require optimization for the specific substrate.

Materials:

- 6-Nitroquinoline
- N-Bromosuccinimide (NBS)

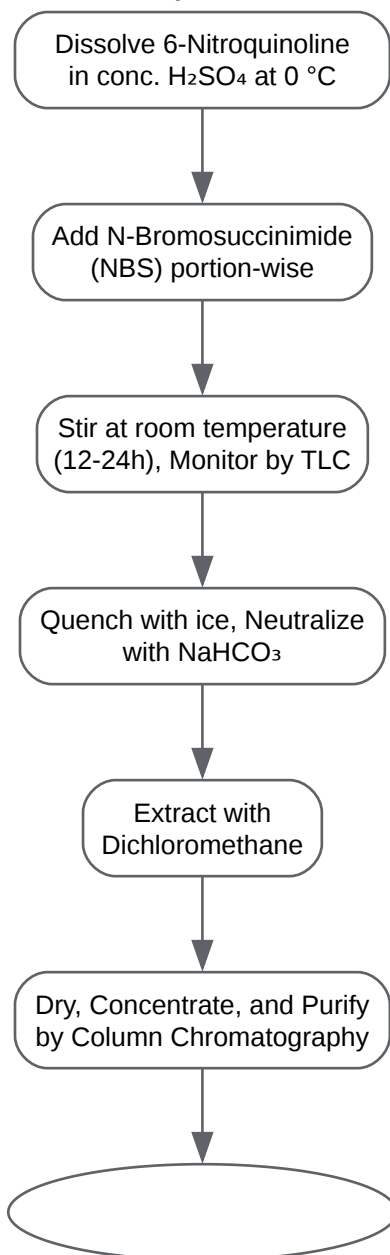
- Concentrated Sulfuric Acid
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 6-nitroquinoline (1.0 equiv) in concentrated sulfuric acid at 0 °C.
- **Addition of Brominating Agent:** To the stirred solution, add N-Bromosuccinimide (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- **Extraction:** Extract the aqueous layer with dichloromethane (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **3-Bromo-6-nitroquinoline**.

Synthesis Workflow Diagram

Generalized Synthesis Workflow



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Caption: Generalized workflow for the synthesis of **3-Bromo-6-nitroquinoline**.

Key Reactions and Applications

3-Bromo-6-nitroquinoline is a valuable intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The bromine at the

3-position allows for the introduction of various substituents, enabling the generation of diverse chemical libraries for drug discovery.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of **3-Bromo-6-nitroquinoline**, it allows for the synthesis of 3-aryl or 3-heteroaryl quinolines, which are scaffolds present in many biologically active compounds, including kinase inhibitors.^{[3][4]}

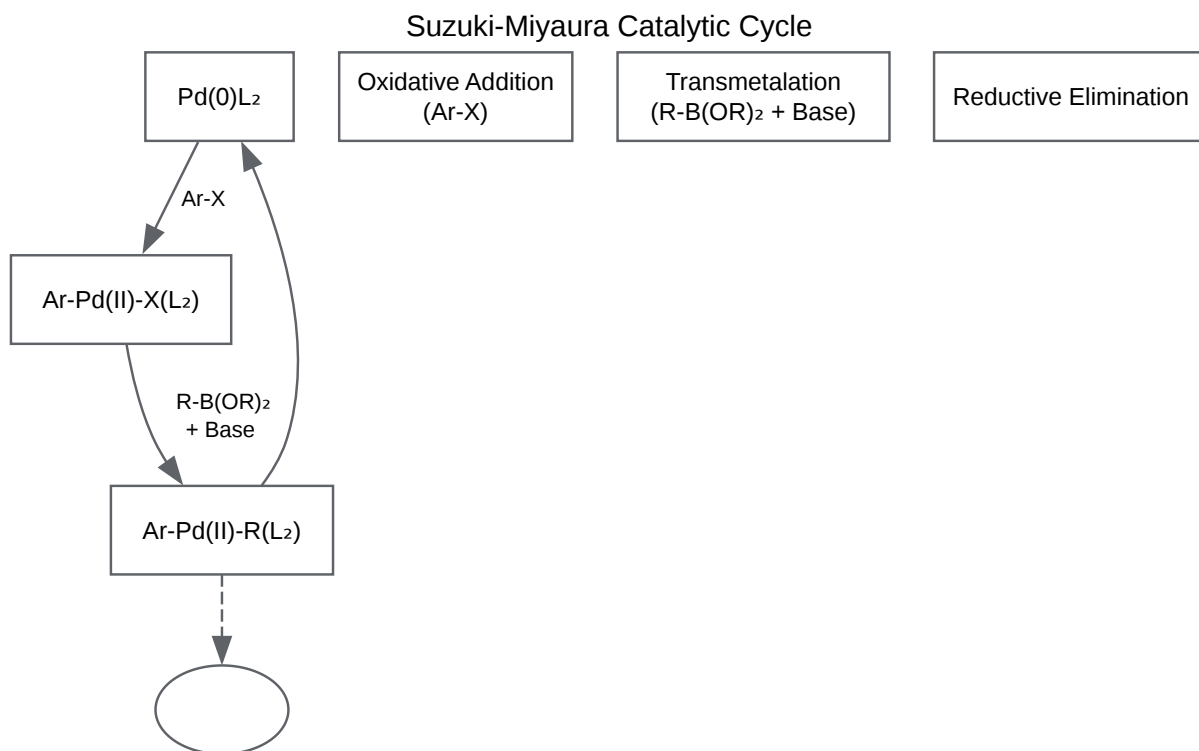
Materials:

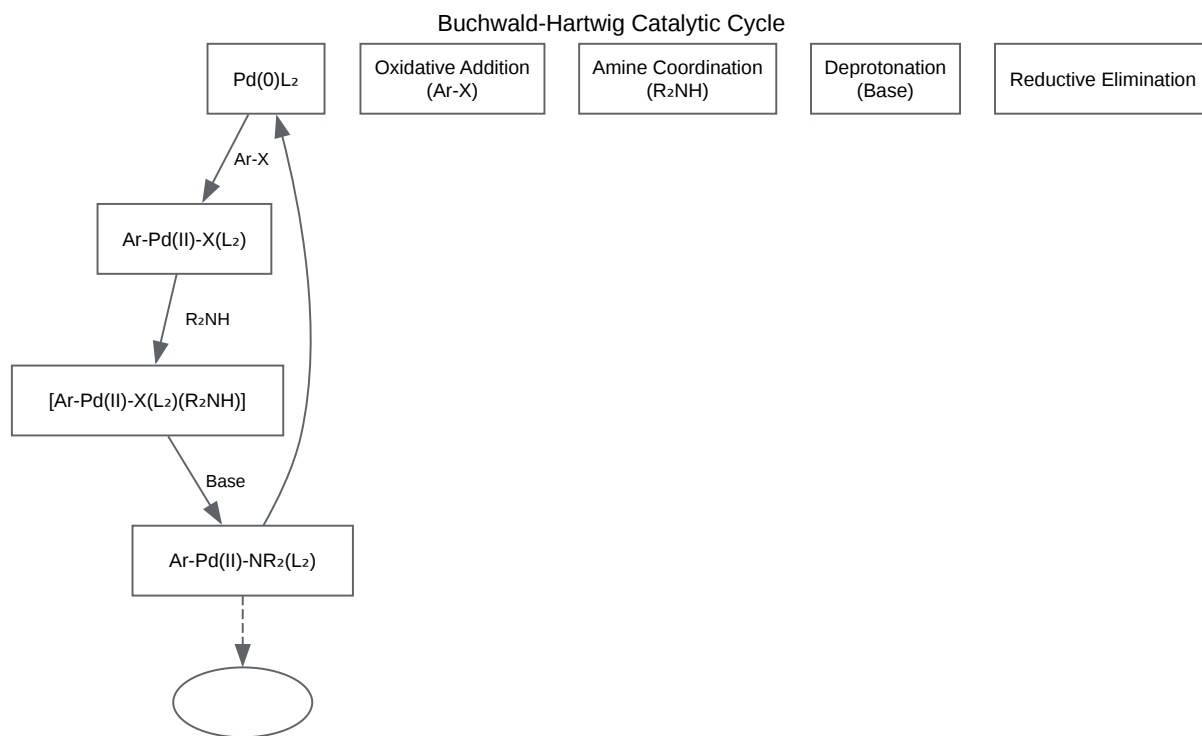
- **3-Bromo-6-nitroquinoline** (1.0 equiv)
- Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
- Solvent (e.g., Dioxane/water, Toluene, DMF)

Procedure:

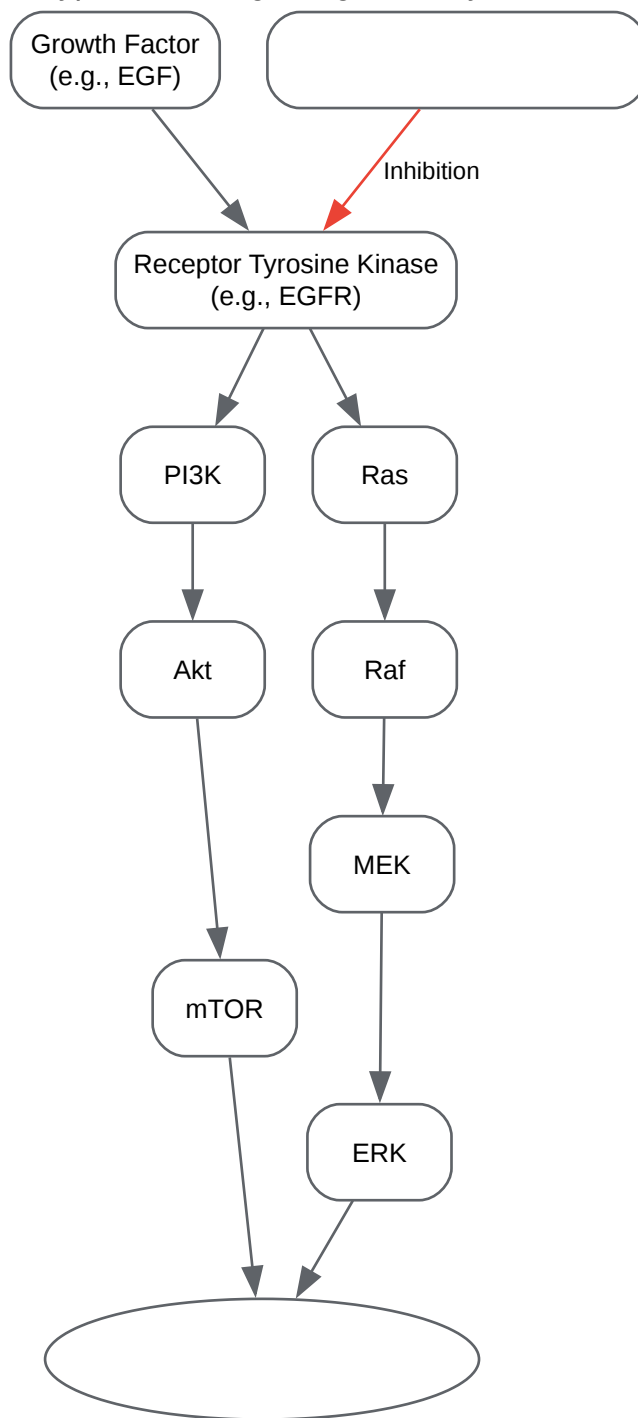
- **Reaction Setup:** To an oven-dried Schlenk flask, add **3-Bromo-6-nitroquinoline**, the boronic acid derivative, the palladium catalyst, and the base.
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
- **Solvent Addition:** Add the degassed solvent via syringe.
- **Reaction:** Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
- **Work-up:** After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[\[5\]](#)





Hypothetical Signaling Pathway Inhibition

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